2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine
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Overview
Description
2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core linked to a piperazine ring, which is further connected to a dihydrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and the dihydrobenzofuran group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydrobenzofuran
- 2,3-Dihydrobenzofuran
Uniqueness
Compared to similar compounds, 2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine is unique due to its specific structural features, such as the combination of the quinazoline core with the piperazine and dihydrobenzofuran groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[4-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c24-23-19-3-1-2-4-20(19)25-22(26-23)16-28-12-10-27(11-13-28)9-7-17-5-6-21-18(15-17)8-14-29-21/h1-6,15H,7-14,16H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJMPNCYKAUYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCN3CCN(CC3)CC4=NC5=CC=CC=C5C(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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